

An In-depth Technical Guide to the Thermodynamic Properties of 1-Propylpiperazine Dihydrobromide

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Compound of Interest

Compound Name: 1-Propylpiperazine
Dihydrobromide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propylpiperazine dihydrobromide is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing synthetic routes, developing stable formulations, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the known and anticipated thermodynamic characteristics of **1-Propylpiperazine Dihydrobromide**, alongside detailed experimental protocols for their determination. By synthesizing available data with established analytical principles, this document serves as a vital resource for researchers and professionals in drug development.

Introduction to 1-Propylpiperazine Dihydrobromide

1-Propylpiperazine dihydrobromide is the dihydrobromide salt of 1-propylpiperazine, a symmetrically substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[2] The addition of a propyl group and its formulation as a dihydrobromide salt significantly influence its

physicochemical properties, including solubility, stability, and melting point, which are critical parameters in drug development and manufacturing.[1][3]

Chemical Structure:

- Name: **1-Propylpiperazine Dihydrobromide**
- Molecular Formula: $C_7H_{16}N_2 \cdot 2HBr$ [1]
- Molecular Weight: 290.04 g/mol [1]
- Appearance: White to almost white crystalline powder[1]

Physicochemical and Thermodynamic Properties

A comprehensive understanding of the thermodynamic properties of **1-Propylpiperazine Dihydrobromide** is essential for its effective utilization in pharmaceutical development. While specific experimental data for some of these properties are not extensively published, we can infer and estimate certain characteristics based on the known data for piperazine and other amine hydrohalides.

Melting Point and Enthalpy of Fusion

The melting point is a critical parameter indicating the purity and thermal stability of a crystalline solid. The enthalpy of fusion, the energy required to transition the substance from a solid to a liquid state at its melting point, provides insight into the strength of the crystal lattice.[4]

Property	Value	Source
Melting Point (°C)	259.5-264.5	
Enthalpy of Fusion (ΔH_{fus})	Not explicitly reported. Estimated to be in the range of 20-40 kJ/mol.	Estimation based on data for piperazine (22.1 kJ/mol) and the influence of salt formation on lattice energy.[5]

The relatively high melting point of **1-Propylpiperazine Dihydrobromide** suggests a stable crystal lattice, a common characteristic of pharmaceutical salts.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability and is crucial for designing appropriate dosage forms. The dihydrobromide salt form of 1-propylpiperazine is expected to enhance its aqueous solubility compared to the free base.

Solvent	Solubility	Source
Water	50 mg/mL (soluble)	
Methanol	Expected to be soluble	Based on general solubility of piperazine derivatives.[6][7]
Ethanol	Expected to be soluble	Based on general solubility of piperazine derivatives.[7]
Non-polar organic solvents	Expected to have low solubility	General characteristic of ionic salts.

The solubility in aqueous media is a significant advantage for pharmaceutical applications. Further studies are recommended to quantify the solubility in various pharmaceutically relevant solvents and at different pH values and temperatures.

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is a fundamental thermodynamic property that is important for understanding the thermal behavior of a material during processing and storage. While no specific data for **1-Propylpiperazine Dihydrobromide** is available, data for similar compounds can provide an estimate.

Compound	Heat Capacity (Cp)	Conditions	Source
Tetra-alkylammonium halides (aqueous)	Varies with alkyl chain length	30°C	[1]
Tetramethylammonium halides	Varies with halide	5° to 350°K	[8]

The heat capacity of **1-Propylpiperazine Dihydrobromide** is expected to be influenced by its molecular structure, including the propyl group and the bromide counter-ions.

Experimental Protocols for Thermodynamic Characterization

To obtain precise and reliable thermodynamic data for **1-Propylpiperazine Dihydrobromide**, standardized experimental techniques are essential. The following sections detail the methodologies for determining key thermodynamic parameters.

Differential Scanning Calorimetry (DSC)

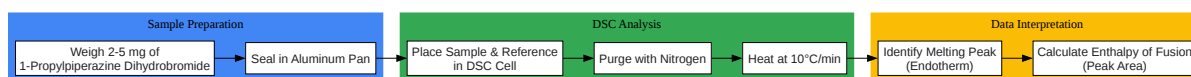
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used in the pharmaceutical industry to determine melting point, enthalpy of fusion, and to study solid-state transitions.^[9]

Step-by-Step Protocol for DSC Analysis:

- **Sample Preparation:** Accurately weigh 2-5 mg of **1-Propylpiperazine Dihydrobromide** into an aluminum DSC pan.
- **Instrument Setup:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
- **Temperature Program:**
 - Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
 - Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 300°C).

- Data Analysis:
 - The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
 - The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area under the melting peak.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents oxidative degradation of the sample at elevated temperatures. A constant heating rate ensures reproducible results and allows for accurate determination of transition temperatures and enthalpies.



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Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

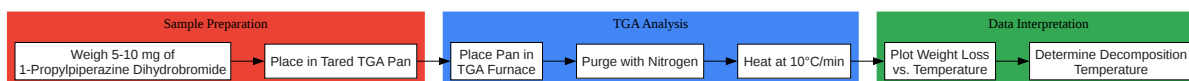
TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and to quantify the loss of volatiles, such as water or residual solvents.[9]

Step-by-Step Protocol for TGA Analysis:

- Sample Preparation: Accurately weigh 5-10 mg of **1-Propylpiperazine Dihydrobromide** into a tared TGA pan.
- Instrument Setup:
 - Place the sample pan in the TGA furnace.

- Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
- Temperature Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
- Data Analysis:
 - The TGA thermogram plots percentage weight loss versus temperature.
 - The onset temperature of decomposition indicates the thermal stability of the compound.
 - The percentage of weight loss at different temperature ranges can be correlated to the loss of specific components.

Causality Behind Experimental Choices: A controlled heating rate allows for the clear separation of different thermal events. The use of an inert gas prevents oxidative reactions that could interfere with the interpretation of the mass loss data.



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Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

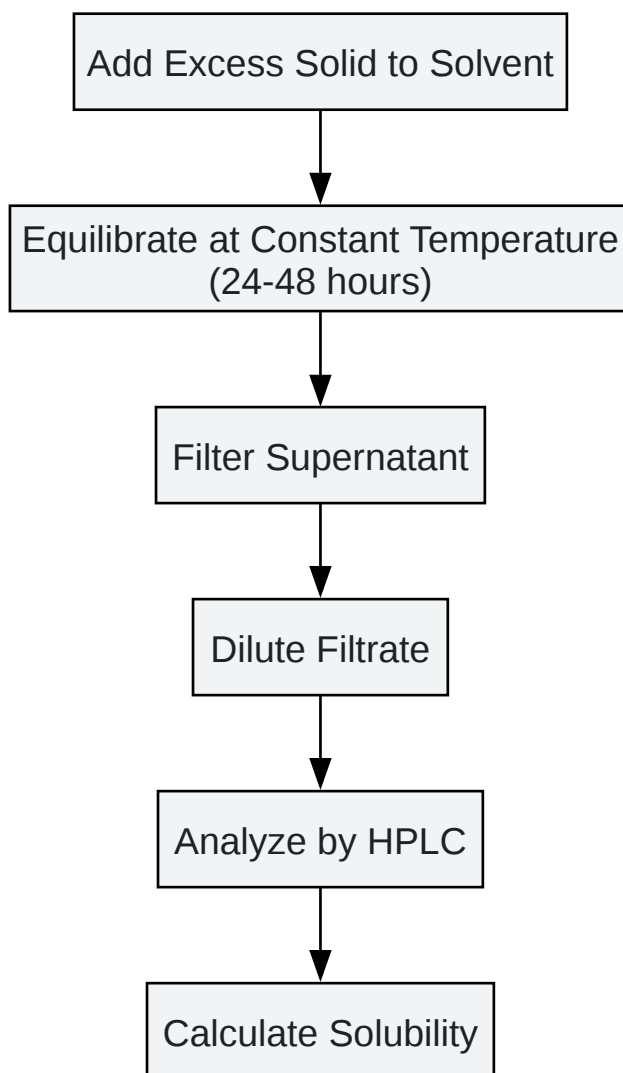
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Step-by-Step Protocol for Solubility Determination:

- Preparation of Saturated Solution: Add an excess amount of **1-Propylpiperazine Dihydrobromide** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vials in a constant temperature water bath or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Allow the vials to stand to let the undissolved solid settle.
 - Withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 μm) to remove any undissolved particles.
- Quantification:
 - Dilute the filtered solution to an appropriate concentration.
 - Analyze the concentration of **1-Propylpiperazine Dihydrobromide** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a true thermodynamic equilibrium. Filtration is crucial to remove any undissolved solid that would lead to an overestimation of solubility.



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